![molecular formula C11H16BrNOS B1372117 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol CAS No. 864411-19-8](/img/structure/B1372117.png)
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol
Vue d'ensemble
Description
“{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol” is a chemical compound with the molecular formula C11H16BrNOS . It is related to piperidones, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including “this compound”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, a bromothiophene group, and a methanol group . The InChI code is 1S/C10H14BrNS/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 260.20 g/mol . The compound has a topological polar surface area of 31.5 Ų and a complexity of 159 . It has 2 rotatable bonds, 2 hydrogen bond acceptors, and no hydrogen bond donors .Applications De Recherche Scientifique
Methanol in Thermal Energy Transport Systems
The study of thermal energy transport systems through synthesis and decomposition reactions of methanol has been explored. One such system focuses on recovering wasted or unused discharged heat from industrial sources and utilizing it for thermal energy demands in residential and commercial areas through chemical reactions. This involves a two-step liquid-phase methanol synthesis process starting with the carbonylation of methanol to methyl formate, followed by the hydrogenolysis of the formate. Developments in this area include the creation of low-temperature decomposition and synthetic catalysts, development of liquid-phase reactors, and simulation of energy transport efficiency (Qiusheng Liu, A. Yabe, Shiro Kajiyama, & K. Fukuda, 2002).
Methanol as a Chemical Marker in Power Transformers
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. This application stems from the identification of methanol in laboratory thermal ageing tests carried out with oil-immersed insulating papers and was subsequently also identified in transformer field samples. The use of methanol as a marker involves kinetic studies, analytical methods for its determination in transformer oil, and its stability at different accelerated ageing temperatures. This application is significant in monitoring cellulosic insulation degradation in transformer mineral oil (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).
Methanol in Liquid-Phase Synthesis and Catalysis
The role of methanol in liquid-phase synthesis, particularly in catalysis and mechanism studies, is well-documented. Methanol is manufactured at a large scale and its capacity can be greatly increased, especially when used as a fuel. Potential future uses include serving as a peaking fuel in coal gasification combined cycle power stations. As a clean-burning fuel, methanol provides low emissions and can be used as a primary transportation fuel or a fuel additive, showcasing its versatility and importance in various industrial processes (A. Cybulski, 1994).
Methanol in Polymer Membrane Applications
Methyl Tert-butyl Ether (MTBE), a popular fuel additive to improve fuel performance and reduce hazardous emissions, is produced predominantly via a catalytic synthesis involving methanol. The separation of methanol/MTBE mixtures has been a point of focus, with pervaporation being identified as an optimal membrane process for this separation. Research in this field analyzes various polymer membranes and their efficiency for this separation, highlighting the importance of methanol in improving fuel performance and addressing environmental concerns (A. Pulyalina, V. Rostovtseva, I. Faykov, & A. Toikka, 2020).
Propriétés
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c12-10-4-11(15-8-10)6-13-3-1-2-9(5-13)7-14/h4,8-9,14H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZAFVECJUGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CS2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)
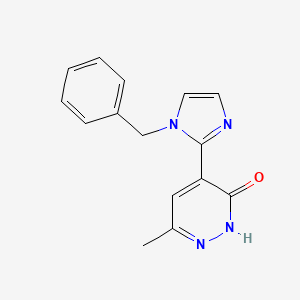
![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)
![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)
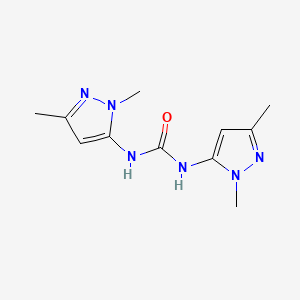

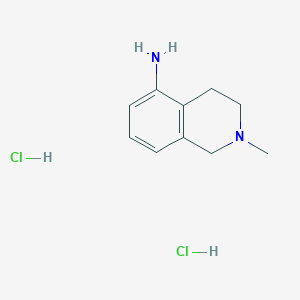
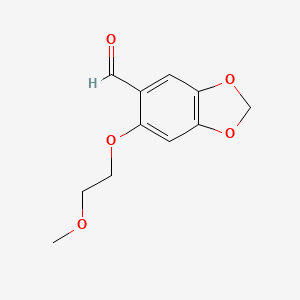

![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)

![2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372055.png)
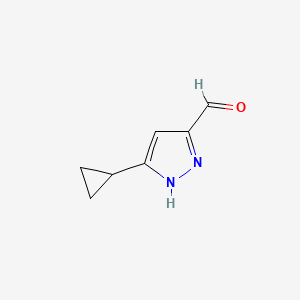
![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)